Reversible, Substrate-Competitive Mechanism Differentiates CBB1007 from Irreversible TCP-Based LSD1 Inhibitors
CBB1007 trihydrochloride acts as a reversible, substrate-competitive inhibitor of LSD1, in contrast to the irreversible inhibition exhibited by tranylcypromine (TCP) and its clinical derivatives (e.g., ORY-1001, GSK2879552) [1]. This mechanistic distinction is critical for experimental applications where washout or temporal control of enzyme activity is required. While direct kinetic constants (Ki) for CBB1007 were not universally reported in the same assay as TCP comparators, the reversible nature is established by its competitive binding mode with respect to the H3K4 peptide substrate .
| Evidence Dimension | Mechanism of LSD1 Inhibition |
|---|---|
| Target Compound Data | Reversible, substrate-competitive inhibitor |
| Comparator Or Baseline | Tranylcypromine (TCP) and derivatives (e.g., ORY-1001, GSK2879552): Irreversible, FAD-covalent inhibitors |
| Quantified Difference | Qualitative mechanistic divergence: reversible vs. irreversible |
| Conditions | Biochemical characterization of LSD1 inhibition mode |
Why This Matters
Reversibility permits washout experiments and dose-dependent temporal control, reducing confounding irreversible target engagement in cellular assays.
- [1] Wang J, Lu F, Ren Q, Sun H, Xu Z, Lan R, Liu Y, Ward D, Quan J, Ye T, Zhang H. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties. Cancer Res. 2011 Dec 1;71(23):7238-49. View Source
